An In-Depth Technical Guide to Ethyl 5-cyano-1H-pyrrole-2-carboxylate: A Key Building Block for Modern Drug Discovery
An In-Depth Technical Guide to Ethyl 5-cyano-1H-pyrrole-2-carboxylate: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Its unique electronic properties and the ability to be extensively functionalized make it a versatile template for the design of novel therapeutic agents. Among the vast array of pyrrole derivatives, Ethyl 5-cyano-1H-pyrrole-2-carboxylate stands out as a highly valuable and versatile building block. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering insights for its effective utilization in drug discovery and development programs.
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of Ethyl 5-cyano-1H-pyrrole-2-carboxylate is essential for its handling, reaction design, and application.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | [3] |
| Molecular Weight | 164.16 g/mol | [3] |
| CAS Number | 21635-99-4 | N/A |
| Appearance | White solid (Predicted) | |
| Boiling Point | 328.9 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.24 g/cm³ (Predicted) | N/A |
Synthesis of Ethyl 5-cyano-1H-pyrrole-2-carboxylate: A Practical Approach
Conceptual Synthetic Workflow: Modified Barton-Zard Approach
The Barton-Zard reaction is a powerful method for the synthesis of pyrroles from the condensation of a nitroalkene with an isocyanoacetate.[4] A modified approach could be envisioned for the synthesis of the target molecule.
Caption: Conceptual workflow for the synthesis of Ethyl 5-cyano-1H-pyrrole-2-carboxylate via a modified Barton-Zard reaction.
Experimental Protocol: A Generalized Procedure for Polysubstituted Pyrrole Synthesis
The following is a generalized, step-by-step protocol for the synthesis of a polysubstituted pyrrole, which can be adapted for the synthesis of Ethyl 5-cyano-1H-pyrrole-2-carboxylate with appropriate starting materials.
Materials:
-
Substituted nitroalkene (e.g., Ethyl 2-cyano-3-nitroacrylate) (1.0 eq)
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Ethyl isocyanoacetate (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted nitroalkene in anhydrous THF at 0 °C under a nitrogen atmosphere, add ethyl isocyanoacetate.
-
Slowly add a solution of DBU in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired pyrrole derivative.
Spectroscopic Characterization: Unveiling the Molecular Structure
While experimental spectroscopic data for Ethyl 5-cyano-1H-pyrrole-2-carboxylate is not widely published, we can predict the key spectral features based on the analysis of closely related structures and general principles of spectroscopy.
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the protons on the pyrrole ring. The chemical shifts of the pyrrole protons will be influenced by the electron-withdrawing nature of the cyano and carboxylate groups.
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide valuable information about the carbon skeleton. Key signals would include those for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the pyrrole ring, and the ethyl group carbons.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by strong absorption bands corresponding to the C≡N stretch of the nitrile group and the C=O stretch of the ester. The N-H stretch of the pyrrole ring will also be a prominent feature.
Mass Spectrometry
Predicted mass spectrometry data suggests a molecular ion peak corresponding to the exact mass of the compound.[5] Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages.
Chemical Reactivity and Synthetic Utility
Ethyl 5-cyano-1H-pyrrole-2-carboxylate is a versatile synthon due to the presence of multiple reactive sites.[4] The pyrrole ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the substituents will deactivate the ring compared to unsubstituted pyrrole. The ester and cyano groups can be subjected to a variety of chemical transformations.
Caption: Potential reaction pathways for the functionalization of Ethyl 5-cyano-1H-pyrrole-2-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrole nucleus is a cornerstone in the development of a wide range of therapeutic agents.[1] The specific substitution pattern of Ethyl 5-cyano-1H-pyrrole-2-carboxylate, featuring both an electron-withdrawing cyano group and an ester functionality, makes it an attractive starting material for the synthesis of compounds with potential biological activity.
Derivatives of cyanopyrroles have shown promise as tyrosinase inhibitors, which are relevant in the treatment of skin hyperpigmentation disorders.[1] Furthermore, the pyrrole-2-carboxylate moiety is a key structural feature in various pharmacologically active molecules, including some with anticancer and antimicrobial properties.[2] The ability to readily modify both the ester and cyano groups, as well as the pyrrole nitrogen, allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 5-cyano-1H-pyrrole-2-carboxylate. While specific toxicity data for this compound is not available, related pyrrole derivatives are known to be skin and eye irritants. Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
Ethyl 5-cyano-1H-pyrrole-2-carboxylate is a valuable and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward, albeit not explicitly detailed, synthesis and the presence of multiple reactive functional groups make it an ideal starting point for the creation of diverse molecular architectures. As the demand for novel therapeutic agents continues to grow, the strategic application of such well-designed synthons will undoubtedly play a crucial role in the future of drug discovery.
References
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CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 5-cyano-1h-pyrrole-3-carboxylate (C8H8N2O2). Retrieved from [Link]
- Frontiers. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry.
- MDPI. (2022).
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National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. PubMed Central.
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Chemical Synthesis Database. (n.d.). ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
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ATB. (n.d.). 1-Methyl-5-sulfamoyl-1H-pyrrole-2-carboxylicacid | C6H8N2O4S | MD Topology | NMR. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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